molecular formula C23H19N2NaO5 B13388075 Bz-Tyr-4-Abz-OH.sodium salt

Bz-Tyr-4-Abz-OH.sodium salt

Cat. No.: B13388075
M. Wt: 426.4 g/mol
InChI Key: HEJYVLSWQWPKPQ-UHFFFAOYSA-M
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Description

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoylamino group, a hydroxyphenyl group, and a benzoate group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoylamino and hydroxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include benzoyl chloride, sodium hydroxide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzoylamino group can be reduced to form amines.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the benzoylamino group can produce primary amines.

Scientific Research Applications

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (S)-4-((2-(benzoylamino)-3-(4-methoxyphenyl)-1-oxopropyl)amino)benzoate
  • Sodium (S)-4-((2-(benzoylamino)-3-(4-chlorophenyl)-1-oxopropyl)amino)benzoate
  • Sodium (S)-4-((2-(benzoylamino)-3-(4-nitrophenyl)-1-oxopropyl)amino)benzoate

Uniqueness

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological targets and provides distinct reactivity compared to similar compounds with different substituents.

Biological Activity

Bz-Tyr-4-Abz-OH sodium salt, also known as Benzyl-tyrosine-4-amino benzoic acid, is a compound of interest in various biological and pharmacological studies due to its structural properties and potential biological activities. This article reviews the biological activity of Bz-Tyr-4-Abz-OH sodium salt, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

Bz-Tyr-4-Abz-OH sodium salt is characterized by the presence of a benzyl group attached to a tyrosine residue and an amino benzoic acid moiety. Its molecular formula is C₁₃H₁₃N₃O₃S, with a molecular weight of approximately 293.33 g/mol. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of Bz-Tyr-4-Abz-OH sodium salt can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • Studies have shown that Bz-Tyr-4-Abz-OH can inhibit specific proteases, which are crucial for various cellular processes. For instance, it has been demonstrated to affect the activity of cathepsin B, an enzyme implicated in cancer progression and metastasis .
  • Signal Transduction Modulation :
    • The compound may influence signal transduction pathways by acting as a modulator of receptor activity, particularly in the context of neuronal signaling where tyrosine derivatives play significant roles .
  • Antioxidant Activity :
    • The presence of aromatic rings in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibits cathepsin B
Antioxidant PropertiesReduces oxidative stress
Receptor ModulationModulates neuronal signaling

Case Studies

  • Inhibition of Cathepsin B :
    A study published in Nature highlighted the effectiveness of Bz-Tyr-4-Abz-OH sodium salt as a competitive inhibitor of cathepsin B. The research indicated that this inhibition correlated with reduced cell viability in cancer cell lines, suggesting its potential as a therapeutic agent against tumors .
  • Neuroprotective Effects :
    Another study investigated the neuroprotective effects of Bz-Tyr-4-Abz-OH in models of neurodegeneration. The results showed that the compound could significantly decrease neuronal cell death induced by oxidative stress, potentially through its antioxidant properties .
  • Antimicrobial Activity :
    Preliminary research indicated that Bz-Tyr-4-Abz-OH exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate this pathway fully.

Properties

IUPAC Name

sodium;4-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYVLSWQWPKPQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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